

4-Bromo-o-xylene molecular weight and formula

C₈H₉Br

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Compound of Interest

Compound Name: 4-Bromo-o-xylene

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An In-depth Technical Guide to 4-Bromo-o-xylene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. **4-Bromo-o-xylene**, a substituted aromatic compound, serves as a versatile building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and materials for advanced polymers. This technical guide provides a detailed overview of its chemical properties, synthesis, and applications, presented in a format tailored for the scientific community.

Core Properties of 4-Bromo-o-xylene

4-Bromo-o-xylene, also known as 3,4-dimethylbromobenzene, is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a bromine atom and two adjacent methyl groups on a benzene ring, dictates its reactivity and utility in organic synthesis. The bromine atom provides a reactive handle for various coupling and substitution reactions.

Table 1: Physicochemical Properties of 4-Bromo-o-xylene

Property	Value	Reference
Molecular Formula	C8H9Br	[1][2][3]
Molecular Weight	185.06 g/mol	[1][2][3]
CAS Number	583-71-1	[1][3]
Appearance	Colorless to pale yellow liquid	[4]
Melting Point	-0.2 °C to 0 °C	[1][5]
Boiling Point	214-215 °C	[2][6]
Density	1.37 g/mL at 25 °C	[2]
Refractive Index	1.555 at 20 °C	[2]
Flash Point	80 - 85.8 °C	[5][6]
Solubility	Not miscible in water; soluble in organic solvents	[2][4]

Synthesis of 4-Bromo-o-xylene: Experimental Protocols

The synthesis of **4-Bromo-o-xylene** is primarily achieved through two main routes: the direct bromination of o-xylene and the diazotization of 3,4-dimethylaniline. The choice of method often depends on the desired purity, yield, and scale of production.

Electrophilic Bromination of o-Xylene

This is the most common industrial method for producing **4-Bromo-o-xylene**. The reaction involves the direct bromination of o-xylene in the presence of a catalyst. A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can yield a mixture of **4-Bromo-o-xylene** and its isomer, 3-Bromo-o-xylene.[1][7]

Experimental Protocol:

- **Reaction Setup:** A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas-absorption trap.

- Reactants: o-xylene is charged into the flask along with a catalyst, which can be iron filings and a crystal of iodine.[8] Alternatively, a mixture of ferric chloride and a quaternary ammonium salt can be used to improve selectivity.[1]
- Bromination: The reaction mixture is cooled to a temperature between -60 °C and -20 °C.[9] Bromine is then added dropwise over a period of 3-4 hours while maintaining the low temperature to minimize the formation of by-products.[1][8] The molar ratio of o-xylene to bromine is typically 1:1.[9]
- Work-up: After the addition of bromine is complete, the reaction is allowed to warm slowly to 10-20 °C. The reaction mixture is then washed successively with water, a dilute sodium bisulfite or sodium hydroxide solution to remove unreacted bromine and hydrogen bromide, and finally with water again.[8][9]
- Purification: The organic layer is separated, dried over a desiccant like calcium chloride, and then purified by fractional distillation under reduced pressure to isolate the **4-Bromo-o-xylene**. [8]

Table 2: Comparison of Catalysts and Conditions for Bromination of o-Xylene

Catalyst	Temperature	Molar Ratio (o-xylene:Br ₂)	Purity of 4-Bromo-o-xylene	Yield	Reference
I ₂ , FeBr ₃ , FeCl ₃ , or Iron powder	Not specified	Not specified	~75%	Low	[1]
Ferric chloride and Quaternary ammonium salts	-60 °C to -20 °C	1:1	85-93%	95%	[1][9]
Iron filings and Iodine	0 °C to -5 °C	1:0.875	75% (in a 75:25 mixture with 3-bromo-o-xylene)	95%	[7][8]
Excess Bromine (regioselective)	-9 °C to -15 °C	1:1.5	Up to 97:3 ratio of 4-bromo to 3-bromo isomers	25-85%	[7]

Diazotization of 3,4-Dimethylaniline

This method offers higher purity of the final product but is generally more expensive and less suitable for large-scale industrial production due to lower yields and significant waste generation.[1][7]

Experimental Protocol:

- **Diazotization:** 3,4-dimethylaniline is reacted with hydrobromic acid and sodium nitrite to form a diazonium salt.[1]
- **Decomposition:** The diazonium salt is then heated in the presence of copper powder, which catalyzes the decomposition to produce crude **4-Bromo-o-xylene**. [1]

- Purification: The crude product is purified by distillation to yield **4-Bromo-o-xylene** with a purity of up to 98%.[\[1\]](#)

Applications in Drug Development and Organic Synthesis

4-Bromo-o-xylene is a valuable intermediate in the pharmaceutical industry and in the synthesis of advanced materials. Its bromine atom serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds.

- Pharmaceutical Synthesis: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be readily displaced or used in coupling reactions to build more complex molecular architectures.[\[10\]](#)
- Polymer Chemistry: **4-Bromo-o-xylene** is used in the synthesis of monomers for high-performance polymers, such as heat-resistant polyimides. For instance, it is a starting material for creating silicon-containing aromatic dianhydrides, which are then used to produce polyimide resins with enhanced properties like improved solubility and electrical insulation.[\[1\]](#)
- Organic Synthesis: It serves as a versatile building block in various organic reactions, including Suzuki, Heck, and Sonogashira coupling reactions, to introduce the 3,4-dimethylphenyl moiety into target molecules. It is also a precursor for the synthesis of 3,4-dimethylaniline.[\[8\]](#)

Safety and Handling

4-Bromo-o-xylene is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[\[5\]](#)
[\[11\]](#)

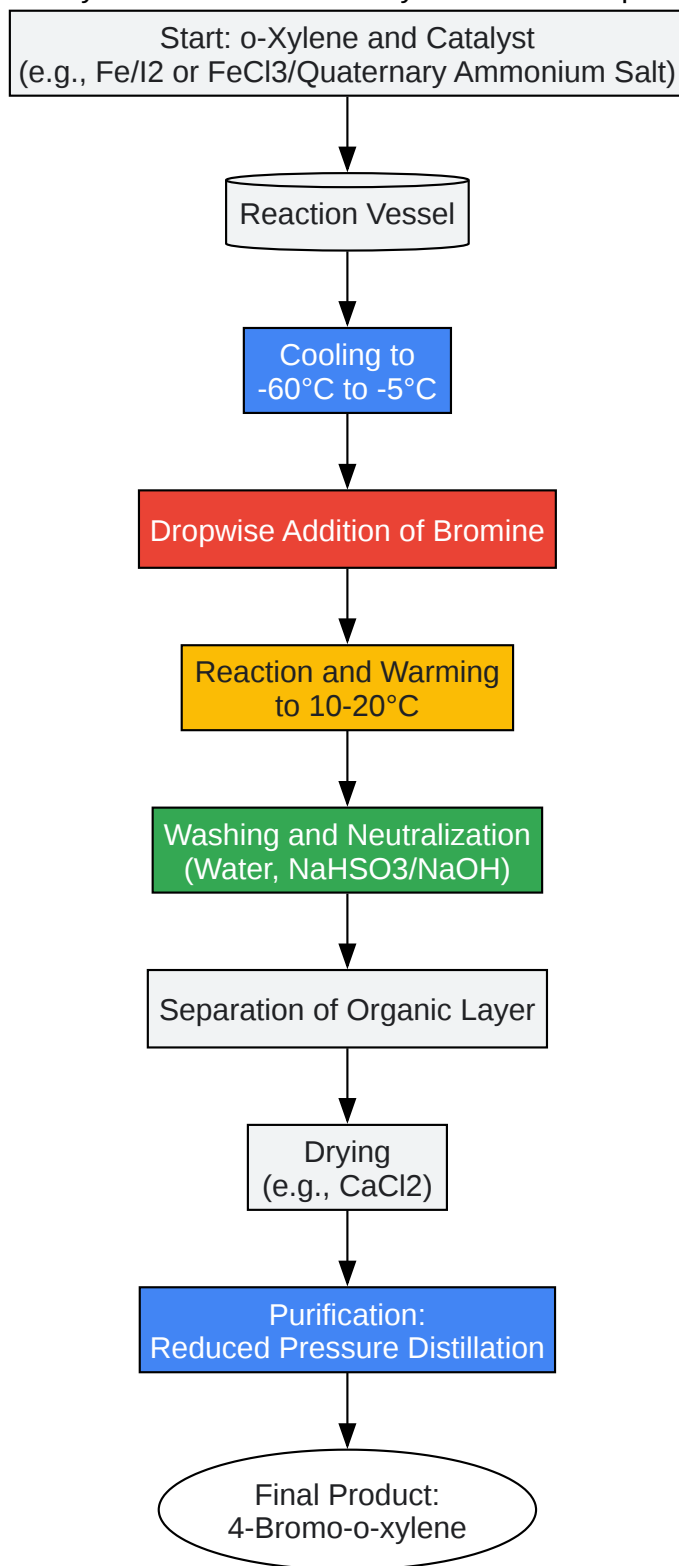
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and clothing to prevent skin and eye contact.[\[11\]](#)[\[12\]](#)
- Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[\[11\]](#)[\[12\]](#)

- Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[\[11\]](#)[\[13\]](#)
- First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
[\[11\]](#)[\[12\]](#)

Visualizing the Synthesis Workflow

To better understand the primary industrial synthesis of **4-Bromo-o-xylene**, the following diagram illustrates the workflow for the electrophilic bromination of o-xylene.

Workflow for the Synthesis of 4-Bromo-o-xylene via Electrophilic Bromination

[Click to download full resolution via product page](#)Caption: Synthesis workflow of **4-Bromo-o-xylene**.

This diagram outlines the key steps involved in the synthesis of **4-Bromo-o-xylene**, from the initial setup to the final purification of the product. Each step is color-coded to represent a distinct phase of the process, providing a clear and logical overview for researchers and chemists.

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